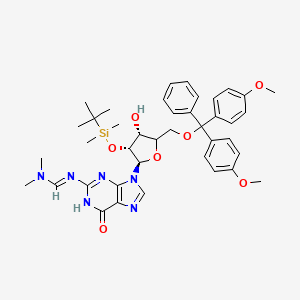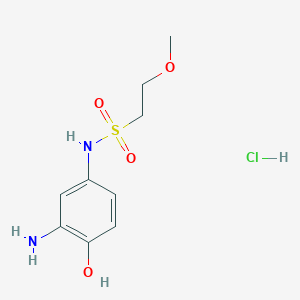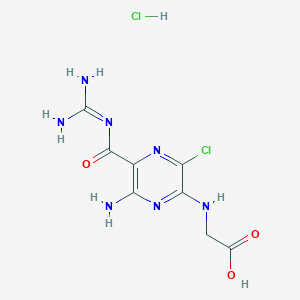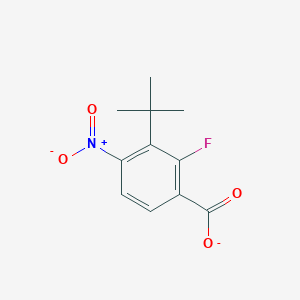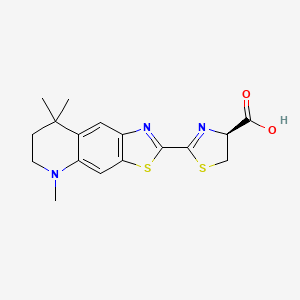
CycLuc12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CycLuc12 is a cyclic alkylaminoluciferin substrate specifically designed for firefly luciferase . This compound is known for its high sensitivity and stability, making it a valuable tool in bioluminescence assays. The molecular formula of this compound is C17H19N3O2S2, and it has a molecular weight of 361.48 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CycLuc12 involves the formation of a cyclic structure through a series of chemical reactions. The key steps include the alkylation of an aminoluciferin precursor followed by cyclization to form the cyclic alkylaminoluciferin structure. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings to achieve consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
CycLuc12 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its function as a luciferase substrate.
Common Reagents and Conditions
Oxidation: this compound can be oxidized in the presence of oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reducing agents like sodium borohydride can reduce this compound under controlled conditions.
Substitution: Nucleophilic substitution reactions can occur with this compound, where nucleophiles replace specific functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound typically results in the formation of oxyluciferin, a key intermediate in bioluminescence .
Aplicaciones Científicas De Investigación
CycLuc12 has a wide range of applications in scientific research:
Chemistry: Used in bioluminescence assays to study enzyme kinetics and reaction mechanisms.
Biology: Employed in cell-based assays to monitor gene expression and cellular processes.
Medicine: Utilized in diagnostic assays for detecting specific biomarkers and pathogens.
Industry: Applied in high-throughput screening for drug discovery and environmental monitoring.
Mecanismo De Acción
CycLuc12 functions as a substrate for firefly luciferase, an enzyme that catalyzes the oxidation of luciferin to produce light. The mechanism involves the binding of this compound to the active site of luciferase, followed by oxidation and the release of light. This bioluminescent reaction is highly sensitive and can be used to detect minute quantities of luciferase .
Comparación Con Compuestos Similares
Similar Compounds
D-Luciferin: Another luciferase substrate but with a different structure and lower stability compared to CycLuc12.
Aminoluciferin: A precursor to this compound, used in similar bioluminescence assays but with different sensitivity and stability profiles.
Uniqueness of this compound
This compound stands out due to its cyclic structure, which provides enhanced stability and sensitivity in bioluminescence assays. This makes it a preferred choice for applications requiring high precision and reliability .
Propiedades
Fórmula molecular |
C17H19N3O2S2 |
|---|---|
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
(4S)-2-(5,8,8-trimethyl-6,7-dihydro-[1,3]thiazolo[4,5-g]quinolin-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C17H19N3O2S2/c1-17(2)4-5-20(3)12-7-13-10(6-9(12)17)18-15(24-13)14-19-11(8-23-14)16(21)22/h6-7,11H,4-5,8H2,1-3H3,(H,21,22)/t11-/m1/s1 |
Clave InChI |
KNODTRNYUXCDTA-LLVKDONJSA-N |
SMILES isomérico |
CC1(CCN(C2=CC3=C(C=C21)N=C(S3)C4=N[C@H](CS4)C(=O)O)C)C |
SMILES canónico |
CC1(CCN(C2=CC3=C(C=C21)N=C(S3)C4=NC(CS4)C(=O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



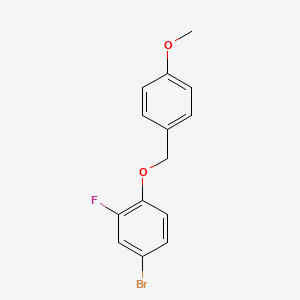
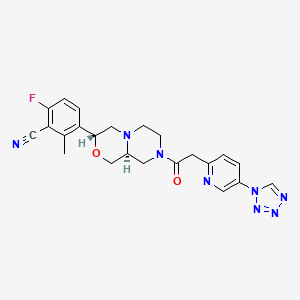


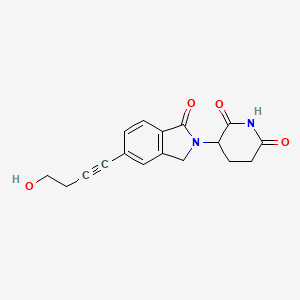
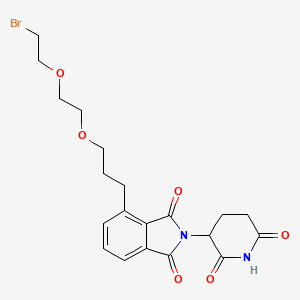
![dihydro-3'H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2'-furan]](/img/structure/B14761314.png)
![(12R)-8-[4-[(2S)-2-aminopropanoyl]oxypiperidin-1-yl]-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid;methanesulfonic acid](/img/structure/B14761316.png)

